molecular formula C15H18N4O4S B7043576 N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide

N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide

Cat. No.: B7043576
M. Wt: 350.4 g/mol
InChI Key: LVBDHHRHPYWJOP-UHFFFAOYSA-N
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Description

N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features a combination of imidazole, morpholine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the core imidazole and morpholine structures. One common method involves the methylation of imidazole to form 1-methylimidazole, which is then reacted with appropriate sulfonyl chloride derivatives to introduce the sulfonyl group. The final step involves coupling the sulfonylated imidazole with benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The imidazole and morpholine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole or morpholine derivatives.

Scientific Research Applications

N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can form strong hydrogen bonds, affecting the compound’s binding affinity to various receptors or enzymes. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler analog that lacks the sulfonyl and benzamide groups.

    2-Morpholin-4-ylsulfonylbenzamide: Similar structure but without the imidazole ring.

    N-(2-imidazolyl)-2-morpholin-4-ylsulfonylbenzamide: Contains an imidazole ring but with a different substitution pattern.

Uniqueness

N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and morpholine rings, along with the sulfonyl and benzamide groups, allows for diverse interactions with biological targets and enhances its potential as a multifunctional compound in various applications.

Properties

IUPAC Name

N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-18-7-6-16-15(18)17-14(20)12-4-2-3-5-13(12)24(21,22)19-8-10-23-11-9-19/h2-7H,8-11H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDHHRHPYWJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1NC(=O)C2=CC=CC=C2S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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